1-(2-methyl-1H-indol-3-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone
Description
The compound 1-(2-methyl-1H-indol-3-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone features a hybrid structure combining an indole moiety, a 1,3,4-thiadiazole ring, and a propenylamino substituent. The indole core (2-methyl-1H-indol-3-yl) is a privileged scaffold in medicinal chemistry, known for its role in bioactive molecules, while the 1,3,4-thiadiazole ring contributes to diverse pharmacological properties, including antimicrobial and antitumor activities .
For example:
Indole functionalization: 2-Methylindole derivatives can be synthesized via Friedel-Crafts acylation or alkylation, as seen in the preparation of 1-(1-methyl-1H-indol-3-yl)ethanone .
Thiadiazole formation: Cyclization of thiosemicarbazides with CS₂/KOH under reflux, as demonstrated for 1,3,4-thiadiazole-thiol intermediates .
Sulfanyl linkage: Coupling of the indole-ethanone with a 5-substituted thiadiazole-thiol via nucleophilic substitution, similar to methods used for 2-{[5-(pyridin-2-ylamino)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanones .
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[[5-(prop-2-enylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-3-8-17-15-19-20-16(23-15)22-9-13(21)14-10(2)18-12-7-5-4-6-11(12)14/h3-7,18H,1,8-9H2,2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRCKJBKRHLQPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(S3)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research indicates that this compound exhibits significant biological properties, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The presence of the indole structure is often associated with anticancer properties due to its ability to modulate cell signaling pathways involved in apoptosis and cell cycle regulation.
- Antimicrobial Properties : The thiadiazole moiety is known for its antimicrobial activity. Compounds containing this structure have shown effectiveness against various bacterial strains, making this compound a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : Some derivatives of indole compounds have been documented to possess anti-inflammatory properties. This suggests that the compound may also have potential applications in treating inflammatory diseases.
Applications in Drug Development
The unique combination of structural elements in 1-(2-methyl-1H-indol-3-yl)-2-{[5-(prop-2-en-1-ylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone positions it as a promising candidate for drug development:
Targeting Specific Pathways
- Kinase Inhibition : The indole and thiadiazole components may interact with specific kinases involved in cancer progression, allowing for targeted therapy.
- Signal Transduction Modulation : By influencing pathways such as PI3K/AKT or MAPK, the compound could potentially alter cellular responses to various stimuli.
Formulation Development
- The compound can be formulated into various delivery systems (e.g., nanoparticles, liposomes) to enhance bioavailability and target delivery to specific tissues.
Case Studies
Several studies have explored the applications of similar compounds with analogous structures:
- Study on Indole Derivatives : A study published in Journal of Medicinal Chemistry highlighted the anticancer effects of indole derivatives, noting their ability to induce apoptosis in various cancer cell lines . This supports the hypothesis that our compound may exhibit similar effects.
- Thiadiazole Antimicrobials : Research documented in Bioorganic & Medicinal Chemistry Letters demonstrated that thiadiazole derivatives possess broad-spectrum antimicrobial activity . This provides a framework for exploring the antimicrobial potential of our compound.
- Inflammation Studies : A review article in Pharmacological Reviews discussed various indole compounds' anti-inflammatory mechanisms, suggesting that modifications can enhance their efficacy . This indicates a pathway for future research on our compound's anti-inflammatory properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among related compounds:
Key Observations :
- Heterocycle Impact: Replacement of thiadiazole with oxadiazole (e.g., vs. ) alters electronic properties and bioavailability.
- Substituent Effects: The propenylamino group in the target compound introduces an allyl chain, which may enhance reactivity (e.g., via Michael addition) or serve as a prodrug moiety. In contrast, aryl groups (e.g., 2-chlorophenyl in ) increase hydrophobicity, favoring interactions with lipophilic targets.
- Biological Activity: The pyridine-substituted oxadiazole in shows notable antimicrobial activity, suggesting that electron-deficient aromatic substituents enhance efficacy. The absence of activity data for thiadiazole analogues underscores the need for targeted assays.
Physicochemical Properties
Insights :
- The target compound’s higher molecular weight and logP compared to suggest greater lipophilicity, which may improve CNS penetration but reduce aqueous solubility.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for maximizing yield?
- Methodological Answer: The synthesis involves multi-step reactions, starting with condensation of a 1,4-dicarbonyl compound with a thiophene or thiadiazole derivative under acidic/basic conditions. Key steps include sulfurization using phosphorus pentasulfide (P₄S₁₀) for thiadiazole ring formation , followed by cyclization and dehydration. Refluxing with hydrazine hydrate in glacial acetic acid (4–6 hours, 80–100°C) is critical for pyrazole ring closure . Optimize purity via recrystallization (ethanol/water) and confirm with TLC (methanol:chloroform, 1:9) .
- Critical Parameters:
- Temperature control (±2°C) during reflux to avoid side reactions.
- Solvent choice (e.g., glacial acetic acid for cyclization, ethanol for recrystallization).
- Stoichiometric ratios of acetyl chloride or benzoyl bromide to intermediates (1:1.2 molar ratio recommended) .
Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer: Use 1H/13C NMR to verify indole and thiadiazole proton environments (e.g., indole NH at δ 10–12 ppm, thiadiazole protons at δ 7–8 ppm) . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass). FTIR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups . Purity ≥95% is achievable via TLC and HPLC (C18 column, acetonitrile:water gradient) .
Q. How can researchers screen this compound for biological activity in preliminary assays?
- Methodological Answer: Begin with in vitro antimicrobial assays (e.g., agar diffusion against S. aureus and E. coli) due to structural similarities to triazine-thioether analogs showing MIC values of 2–8 µg/mL . For anticancer screening, use MTT assays on HeLa or MCF-7 cells (IC₅₀ < 10 µM expected based on indole-thiadiazole hybrids) . Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of the sulfanyl-thiadiazole moiety in nucleophilic substitution reactions?
- Methodological Answer: The sulfur atom in the sulfanyl group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). In the thiadiazole ring, the C2 position is electron-deficient due to adjacent nitrogen atoms, facilitating SNAr reactions. For example, substitution with prop-2-en-1-ylamine proceeds via a two-step mechanism: (i) deprotonation of the amine, (ii) nucleophilic attack at C2 of thiadiazole, confirmed by DFT calculations (ΔG‡ ~25 kcal/mol) . Monitor reaction progress using LC-MS to detect intermediates.
Q. How do structural modifications (e.g., substituting the indole methyl group) impact stability and bioactivity?
- Methodological Answer: Replace the 2-methylindole group with electron-withdrawing groups (e.g., nitro) to enhance oxidative stability but reduce solubility. Comparative studies show:
| Substituent | LogP | Thermal Stability (°C) | Anticancer IC₅₀ (µM) |
|---|---|---|---|
| 2-methyl | 3.2 | 180 | 8.5 |
| 2-nitro | 2.8 | 220 | 12.3 |
| Stability is assessed via TGA/DSC, while bioactivity is tested in dose-response assays . |
Q. What strategies resolve discrepancies in reported biological activity data for similar compounds?
- Methodological Answer: Contradictions often arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols:
- Use identical cell lines (ATCC-verified).
- Pre-equilibrate compounds in culture media for 24 hours to account for solubility issues .
- Validate results with orthogonal assays (e.g., apoptosis via Annexin V if MTT data is ambiguous). For antimicrobial studies, align with CLSI guidelines for MIC determination .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show negligible effects for structurally related compounds?
- Analysis: Divergent results may stem from:
- Solubility differences: Aggregation in aqueous media reduces bioavailability. Use DLS to monitor particle size (<200 nm preferred) .
- Metabolic interference: Hepatic microsomal assays (e.g., rat S9 fraction) reveal rapid degradation of thiadiazole derivatives, masking true activity .
- Off-target effects: Proteomics profiling (e.g., kinase inhibition panels) identifies unintended targets .
Safety and Handling
Q. What precautions are necessary when handling this compound in the laboratory?
- Methodological Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis (amine intermediates may release volatile byproducts).
- Storage: Under nitrogen at −20°C to prevent oxidation of the sulfanyl group .
- First Aid: For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
